Product packaging for 3,5-Dimethyl-7-nitroadamantan-1-ol(Cat. No.:)

3,5-Dimethyl-7-nitroadamantan-1-ol

Cat. No.: B13851183
M. Wt: 225.28 g/mol
InChI Key: ZKRLSFWMHYKXNW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-7-nitroadamantan-1-ol (CAS 2460757-92-8) is a high-value chemical compound primarily used in pharmaceutical research and development . With a molecular formula of C12H19NO3 and a molecular weight of 225.29 g/mol, it is recognized as a white to off-white powder . This substance is of significant interest as an intermediate and impurity in the synthesis and analysis of Memantine , a medication used for the treatment of moderate-to-severe Alzheimer's disease . As a well-characterized impurity reference standard, it plays a critical role in analytical research and quality control processes, supporting activities such as method development, validation, and stability studies for Abbreviated New Drug Applications (ANDA) and commercial manufacturing . The product is meticulously characterized to ensure high accuracy and reliability for a broad range of analytical applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and storage protocols should be followed to maintain the integrity of the material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO3 B13851183 3,5-Dimethyl-7-nitroadamantan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3,5-dimethyl-7-nitroadamantan-1-ol

InChI

InChI=1S/C12H19NO3/c1-9-3-10(2)5-11(4-9,13(15)16)8-12(14,6-9)7-10/h14H,3-8H2,1-2H3

InChI Key

ZKRLSFWMHYKXNW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)[N+](=O)[O-])C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3,5 Dimethyl 7 Nitroadamantan 1 Ol

Mechanistic Studies of Nitration and Nitroxylation in Adamantane (B196018) Scaffolds

The introduction of a nitro group onto an adamantane scaffold can be achieved through various methods, with the mechanism often involving radical intermediates. One notable method is the ozone-mediated nitration of adamantane with nitrogen dioxide at low temperatures, such as –78 °C. rsc.org This reaction proceeds with high selectivity for the bridgehead positions. The proposed mechanism involves the initial abstraction of a hydrogen atom from a tertiary carbon by nitrogen trioxide, which is formed in situ. This results in the formation of a stable 1-adamantyl radical. This radical is then rapidly trapped by nitrogen dioxide to yield the corresponding nitroalkane. rsc.org

Another key reaction is nitroxylation, which introduces a nitrate (B79036) ester group (-ONO2). The use of a nitric acid-acetic anhydride (B1165640) system is effective for the synthesis of nitroxyadamantanes. researchgate.netresearchgate.net This reagent combination exhibits high electrophilicity and reduced acidity, which not only facilitates the reaction at the bridgehead positions but also enhances the stability of the resulting nitrate esters, thereby minimizing the formation of alcohol byproducts. researchgate.netresearchgate.net In some instances, nitrolysis and oxidation of other functional groups present on the adamantane substrate can occur. researchgate.net

Table 1: Comparison of Nitration and Nitroxylation Methods for Adamantane

FeatureOzone-Mediated NitrationNitric Acid-Acetic Anhydride Nitroxylation
Reagents Adamantane, Nitrogen Dioxide, OzoneAdamantane derivative, Nitric Acid, Acetic Anhydride
Reactive Species Nitrogen Trioxide (for H-abstraction)Acetyl Nitrate (electrophile)
Intermediate Adamantyl RadicalAdamantyl Cation
Primary Product Nitroalkane (R-NO2)Nitrate Ester (R-ONO2)
Selectivity High for bridgehead positionsHigh for bridgehead positions
Side Reactions MinimalNitrolysis, Oxidation

Reactivity Profiles of the Nitro Group in Adamantane Derivatives

The nitro group in adamantane derivatives is a versatile functional group. While specific studies on 3,5-Dimethyl-7-nitroadamantan-1-ol are limited, the reactivity can be inferred from related structures. For instance, in 7-nitro-1,3,5-triaza-adamantane, the nitro group influences subsequent reactions, such as N-nitration and N-nitrosation of the amine positions. rsc.org Generally, the electron-withdrawing nature of the nitro group deactivates the adamantane cage towards further electrophilic attack. However, it can participate in various transformations. For example, the nitro group can be reduced to an amino group, which is a key functional group for the synthesis of various biologically active adamantane derivatives. nih.gov

Chemical Conversions Involving the Hydroxyl Group at Bridgehead Positions

The hydroxyl group at a bridgehead position of an adamantane, such as in this compound, is a crucial site for chemical modifications. This hydroxyl group can be the starting point for the synthesis of other adamantane derivatives. For example, 3-amino-1-adamantanol is used as a precursor in condensation reactions with aromatic aldehydes to synthesize new adamantane derivatives. nih.gov

Furthermore, the bridgehead hydroxyl group can be a product of oxidation. The chromic acid oxidation of adamantane can selectively produce bridgehead alcohols. researchgate.net Conversely, the hydroxyl group itself can be oxidized. The reaction of adamantane with concentrated sulfuric acid yields adamantanone, indicating that reactions at the tertiary carbon sites are facile. wikipedia.org This suggests that the hydroxyl group in this compound could potentially be oxidized to a carbonyl group, although the presence of the deactivating nitro group would influence the reaction conditions required.

Electrophilic and Radical Functionalization of Adamantane

The functionalization of the adamantane cage can proceed through either radical or electrophilic pathways, leading to a wide array of derivatives. nih.govrsc.org

Radical Functionalization: Direct C-H bond activation is a powerful tool for introducing new functional groups. rsc.org

Alkylation: The adamantyl radical can be added to electron-deficient alkenes in a Giese-type reaction. nih.gov Dual catalytic systems, employing an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity for the tertiary C-H bonds of adamantane. nih.gov

Carbonylation: Oxidative carbonylation of adamantane can be achieved using reagents like N-hydroxyphthalimide (NHPI) and oxygen, or with DTBP in the presence of carbon monoxide, to introduce carboxylic acid or ester functionalities. nih.gov

Electrophilic Functionalization:

Halogenation: The bromination of adamantane can be highly selective for the bridgehead position, especially when using phase-transfer catalysts. nih.gov Similarly, fluorination can proceed through an electrophilic ionic pathway, favoring the formation of adamantyl cations. mdpi.com

Ritter Reaction: The reaction of diolefins can lead to the formation of acetamido adamantane derivatives through a Ritter reaction, which involves the trapping of a carbocation intermediate by a nitrile. mdpi.com

Table 2: Examples of Adamantane Functionalization Reactions

Reaction TypeReagentsFunctional Group IntroducedMechanism
Radical AlkylationAlkene, Ir photocatalyst, HAT catalystAlkylRadical Addition
Radical CarbonylationCO, O2, NHPICarboxylic AcidRadical
Electrophilic BrominationBromine, Phase-transfer catalystBromoElectrophilic Substitution
Electrophilic FluorinationElemental FluorineFluoroElectrophilic Addition/Cyclization
Ritter ReactionDiolefin, Nitrile, AcidAcetamidoCarbocation

Dissociative Ionization Pathways of Adamantane and its Derivatives

The study of the dissociative ionization of adamantane provides insight into the stability and fragmentation patterns of its derivatives upon ionization. When adamantane is subjected to photoionization, it primarily dissociates through several parallel channels. The most significant fragmentation pathways involve the loss of a hydrogen atom (H), a propyl radical (C3H7), and butene (C4H8). rsc.orgrsc.org

The process often begins with the opening of the rigid carbon cage, which can be followed by hydrogen migration. researchgate.net Theoretical calculations and experimental data from techniques like imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy have confirmed that these fragmentation processes are key to understanding the behavior of adamantane and its derivatives in the gas phase. rsc.orgrsc.org The initial ionization can lead to the formation of the 1-adamantyl cation (C10H15+), a stable carbocation that is a common intermediate in many reactions. rsc.org The fragmentation of the adamantane dication has also been studied, revealing complex dissociation dynamics involving barrier-free structural rearrangements before breaking into smaller ion pairs. researchgate.net For this compound, one would expect similar cage-opening and fragmentation pathways, with the substituents influencing the relative abundance of the fragment ions.

Advanced Spectroscopic and Diffraction Characterization of 3,5 Dimethyl 7 Nitroadamantan 1 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of adamantane (B196018) derivatives in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the rigid cage-like structure.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

While specific experimental NMR data for 3,5-Dimethyl-7-nitroadamantan-1-ol is not widely available in the public domain, predictions can be made based on the spectra of closely related analogues such as 3,5-Dimethyl-1-adamantanol and 1,3-Dimethyl-5-nitroadamantane (B196016). nih.gov

The ¹H NMR spectrum of an adamantane derivative is characterized by a series of signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the adamantane core, typically found in the range of 1.5 to 2.5 ppm. The two methyl (CH₃) groups at the bridgehead positions (C3 and C5) in this compound are chemically equivalent and would be expected to produce a single, sharp singlet. The presence of the electron-withdrawing nitro group (-NO₂) at the C7 position and the hydroxyl group (-OH) at C1 would cause a downfield shift for the protons nearest to these substituents.

Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the adamantane cage. The carbons bearing the methyl groups (C3 and C5), the hydroxyl group (C1), and the nitro group (C7) would have characteristic chemical shifts influenced by these substituents. For comparison, the ¹³C NMR data for 1-bromo-3,5-dimethyladamantane (B142378) has been reported. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Adamantane Derivatives

CompoundGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
This compound-CH₃~0.9-1.2~29-32
Adamantane Cage (CH, CH₂)~1.5-2.8~30-50
-OHVariable-
1,3-Dimethyl-5-nitroadamantane -CH₃~0.9~30
Adamantane Cage (CH, CH₂)~1.7-2.5~32-48 (C-NO₂ ~85)

Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the connectivity between protons and their directly attached carbons. In an HSQC spectrum of this compound, cross-peaks would appear, correlating the signals of the cage and methyl protons with their corresponding carbon atoms. This would provide unambiguous assignments for the complex, overlapping signals in the 1D spectra and solidify the structural elucidation. Further 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal proton-proton and long-range proton-carbon couplings, respectively, completing the detailed structural map of the molecule. rsc.org

X-ray Crystallography for Unambiguous Structural Determination and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly documented, studies on other adamantane derivatives offer significant insights into the expected solid-state conformation. For instance, research on adamantane-based ester derivatives has shown that they often adopt a synclinal conformation. It is highly probable that this compound would also exhibit a well-defined crystalline structure, which would allow for the precise measurement of its molecular geometry. The rigid adamantane cage provides a robust framework, with the substituents occupying specific bridgehead positions.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Mechanism Interpretation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₉NO₃, the expected molecular weight is 225.29 g/mol . axios-research.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 225. A characteristic fragmentation pathway for nitro compounds is the loss of the nitro group (•NO₂), which has a mass of 46 Da. This would lead to a prominent fragment ion at m/z 179, corresponding to the [M-NO₂]⁺ cation. Another potential fragmentation is the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 208. Further fragmentation of the adamantane cage would produce a complex pattern of smaller ions. For comparison, the GC-MS data for 3,5-Dimethyl-1-adamantanol shows a top peak at m/z 109. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragmentm/z (Predicted)Interpretation
[M]⁺225Molecular Ion
[M-OH]⁺208Loss of hydroxyl radical
[M-NO₂]⁺179Loss of nitro group
[M-H₂O]⁺207Loss of water

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro (-NO₂) and hydroxyl (-OH) groups. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The O-H stretching vibration of the alcohol would be observed as a broad band in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the methyl and adamantane cage protons would appear around 2950-2850 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the adamantane skeleton. Theoretical calculations on adamantane have helped in assigning the various C-C and C-H vibrational modes. researchgate.netnih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-OHO-H Stretch3600 - 3200 (broad)
-NO₂Asymmetric Stretch1550 - 1500
Symmetric Stretch1360 - 1300
Aliphatic C-HC-H Stretch2950 - 2850
C-H Bend1470 - 1365

Chiroptical Spectroscopy for Studies of Optical Activity in Chiral Adamantane Derivatives

Although this compound itself is achiral due to its plane of symmetry, the introduction of chirality to the adamantane framework, for example by selective substitution, would make it optically active. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for studying the stereochemistry of such chiral adamantane derivatives. nih.govcapes.gov.br

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It is highly sensitive to the conformation and absolute configuration of chiral molecules. nih.gov For a chiral analogue of this compound, the VCD spectrum would provide a unique fingerprint that could be compared with theoretical calculations to determine its absolute configuration in solution. nih.gov The phenomenon of VCD amplification, where the signal is enhanced by the presence of a nearby chromophore, could be particularly useful in studying these molecules. nih.gov

ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within the molecule. The nitro group in a chiral nitroadamantane derivative would act as a chromophore, giving rise to characteristic ECD signals that could also be used for structural elucidation.

Theoretical and Computational Chemistry Studies on Adamantane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the three-dimensional structure and electronic properties of adamantane (B196018) derivatives. A computational study of 3,5-Dimethyl-7-nitroadamantan-1-ol would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

Using a functional such as B3LYP with a standard basis set like 6-31G(d), the key bond lengths, bond angles, and dihedral angles that define the molecule's structure can be precisely calculated. The adamantane cage is known for its high stability and largely strain-free C-C bonds, which are expected to be approximately 1.54 Å. The introduction of substituents—hydroxyl, nitro, and two methyl groups—at the bridgehead positions induces minor distortions in the cage's symmetry.

Following optimization, analysis of the electronic structure provides critical insights. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electronegative regions around the oxygen atoms of the nitro and hydroxyl groups as sites susceptible to electrophilic attack. semanticscholar.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO would likely be localized near the hydroxyl group, while the LUMO would be centered on the electron-withdrawing nitro group.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This data is representative and based on typical values for substituted adamantanes.

Parameter Value
C-C (cage average) 1.542 Å
C-O (hydroxyl) 1.435 Å
C-N (nitro) 1.490 Å
N-O (nitro average) 1.225 Å
∠C-O-H 108.5°

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound This data is representative and based on typical values for substituted adamantanes.

Property Value
HOMO Energy -6.8 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.3 eV

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore potential synthetic and metabolic pathways involving this compound. For instance, the mechanism of its formation, such as the nitration of 3,5-dimethyladamantan-1-ol, can be modeled. DFT studies on the nitration of unsubstituted adamantane have shown that direct electrophilic substitution by a nitronium ion (NO₂⁺) has a high activation energy barrier. Instead, pathways involving radical intermediates are often more favorable. A computational investigation could map out the potential energy surface for such a reaction, identifying the structures of transition states and calculating the activation energies to determine the most likely mechanism.

Furthermore, the reactivity of the functional groups can be explored. For example, the reduction of the nitro group to an amine is a common transformation. Theoretical calculations can model this multi-step process, evaluating the energetics of various intermediates and helping to predict the optimal reaction conditions. Similarly, reactions involving the hydroxyl group, such as esterification or oxidation, can be computationally analyzed to predict their feasibility and selectivity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data is a key application of computational chemistry, serving as a powerful tool for structure verification. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. Modern computational workflows for NMR prediction involve several steps: a thorough conformational search, geometry optimization of all low-energy conformers, and then the NMR calculation itself, often using specialized functionals (like WP04) and basis sets that are benchmarked for accuracy against experimental data. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The rigid adamantane cage simplifies the conformational landscape, but the orientation of the hydroxyl proton can influence nearby chemical shifts. The predicted shifts for the cage protons and carbons would be compared to experimental spectra to confirm the structure. The protons and carbons closest to the electron-withdrawing nitro and hydroxyl groups are expected to be the most downfield-shifted. For adamantane derivatives, the protons of the cage often appear in a complex, overlapping region between 1.5 and 3.0 ppm. researchgate.net

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This data is representative and based on typical values for substituted adamantanes.

Atom Predicted ¹³C Shift (ppm) Attached Protons Predicted ¹H Shift (ppm)
C-OH (C1) 71.5 -
C-CH₃ (C3, C5) 32.8 -
C-NO₂ (C7) 89.0 -
Bridgehead CH (unsubstituted) 30.1 2.25
Methylene (B1212753) CH₂ (average) 38.5 1.80 - 2.10

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While the adamantane core is rigid, molecular dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule and its interactions with its environment. semanticscholar.orgksu.edu.sa An MD simulation of this compound in a solvent, such as water or chloroform, would reveal the preferred solvation structure and the dynamics of intermolecular hydrogen bonding between the hydroxyl group and solvent molecules. tandfonline.comksu.edu.satandfonline.com

MD simulations are particularly valuable for studying how the molecule might interact with a biological target, such as a protein receptor. ksu.edu.sa By placing the molecule in a simulation box with the protein, one can observe the binding process, identify key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. The adamantane cage itself is highly lipophilic and often engages in favorable van der Waals interactions within protein binding pockets.

Theoretical Investigations of Chirality and Optical Activity in Adamantane Derivatives

The substitution pattern of this compound renders the molecule chiral. The four bridgehead carbons (C1, C3, C5, C7) are distinct, creating a chiral center. Due to the rigidity of the cage, the molecule cannot interconvert between its enantiomeric forms.

Theoretical chemistry allows for the prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). rsc.org These properties arise from the differential interaction of the chiral molecule with left- and right-circularly polarized light. youtube.com By calculating the ECD spectrum, one can predict the sign and magnitude of the Cotton effects, which provides a fingerprint of the molecule's absolute configuration. Comparing the theoretically predicted ECD spectrum with an experimentally measured one is a reliable method for assigning the absolute stereochemistry (R/S configuration) of a chiral compound.

Adamantane Scaffolds in Supramolecular Chemistry and Advanced Materials Research

Design and Synthesis of Adamantane-Based Rigid Multivalent Scaffolds

The design of rigid multivalent scaffolds based on the adamantane (B196018) core is a strategic approach to creating molecules with precisely oriented functional groups. The tetrahedral arrangement of the bridgehead positions allows for the predictable placement of substituents, leading to applications in areas such as drug delivery and molecular recognition.

While specific literature on the synthesis of 3,5-Dimethyl-7-nitroadamantan-1-ol is not extensively available, its synthesis can be inferred from established adamantane chemistry. A plausible synthetic route would likely involve a multi-step process starting from a readily available dimethyladamantane precursor.

A potential synthetic pathway could begin with 1,3-dimethyladamantane (B135411). The introduction of a nitro group at a tertiary bridgehead position is a common transformation. This is typically achieved through direct nitration using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The high reactivity of the tertiary C-H bonds on the adamantane cage makes them susceptible to electrophilic substitution, leading to the formation of 1,3-dimethyl-5-nitroadamantane (B196016).

Subsequent functionalization to introduce the hydroxyl group at another bridgehead position would likely proceed through oxidation. Various methods for the hydroxylation of adamantane are known, including oxidation with reagents like potassium permanganate (B83412) or via photochemical processes. For instance, the oxidation of 1-adamantyl derivatives can yield the corresponding adamantanols. Therefore, the oxidation of 1,3-dimethyl-5-nitroadamantan-1-ol could potentially yield this compound. It is important to note that controlling the regioselectivity of such reactions can be challenging and may lead to a mixture of products.

An alternative approach could involve the nitration of 3,5-dimethyladamantan-1-ol. The synthesis of 3,5-dimethyladamantan-1-ol itself can be accomplished by the reaction of 1,3-dimethyladamantane with bromotrichloromethane (B165885) and water in the presence of manganese complexes, achieving a high yield. researchgate.net Subsequent nitration of this alcohol would need to be performed under carefully controlled conditions to favor the introduction of the nitro group at the desired C7 position without significant side reactions.

The resulting this compound, with its distinct functional groups—a hydroxyl group, a nitro group, and two methyl groups—at specific bridgehead positions, represents a rigid, functionalized scaffold with potential for further chemical modification and application.

Adamantane's Role in Host-Guest Chemistry and Complexation Phenomena

The lipophilic and sterically defined nature of the adamantane cage makes it an excellent guest molecule in host-guest chemistry. Adamantane derivatives are known to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. These non-covalent interactions are driven by hydrophobic and van der Waals forces, where the adamantyl group fits snugly into the hydrophobic cavity of the host molecule.

While direct studies on the host-guest chemistry of this compound are not reported, the behavior of other adamantane derivatives provides a strong indication of its potential in this area. The presence of the bulky and hydrophobic 3,5-dimethyladamantane core would be the primary driver for complexation.

The binding affinity of adamantane derivatives to cyclodextrins, particularly β-cyclodextrin, is well-documented, with association constants often in the range of 10⁴ to 10⁵ M⁻¹. This strong interaction is attributed to the excellent size and shape complementarity between the adamantane guest and the cyclodextrin (B1172386) cavity. It is expected that this compound would exhibit similar strong binding to β-cyclodextrin. The methyl groups at the 3 and 5 positions might further enhance the hydrophobic interactions within the host cavity.

The functional groups at the 1 and 7 positions, the hydroxyl and nitro groups, would likely be positioned at the rim of the cyclodextrin cavity upon complexation. These groups could then be available for further interactions or chemical modifications, making the inclusion complex a functional supramolecular entity. For example, the hydroxyl group could participate in hydrogen bonding with the cyclodextrin's hydroxyl groups or with other molecules. The electron-withdrawing nitro group could influence the electronic properties of the complex and potentially be used as a handle for further synthetic transformations.

Supramolecular Assemblies Utilizing Adamantane Building Blocks

The strong and predictable host-guest interactions of adamantane derivatives are leveraged in the construction of a wide variety of supramolecular assemblies. These assemblies can range from simple 1:1 complexes to more complex architectures like hydrogels, nanoparticles, and surface-functionalized materials.

Given the anticipated strong binding of this compound with macrocyclic hosts, it could serve as a valuable building block for such supramolecular structures. For instance, by tethering this adamantane derivative to a polymer backbone, and introducing a complementary host molecule, one could create cross-linked polymer networks or hydrogels. The formation and dissociation of the host-guest complexes would provide a stimulus-responsive character to these materials.

Furthermore, adamantane-functionalized surfaces can be prepared, which can then be used to immobilize host molecules or other adamantane-containing species through self-assembly. This approach has been utilized in the development of biosensors and other functional materials. The this compound molecule, with its multiple functional groups, offers interesting possibilities for creating multifunctional surfaces. The hydroxyl group could be used for initial attachment to a surface, leaving the adamantane core available for host-guest interactions and the nitro group for further chemical reactions.

Applications of Adamantane-Type Compounds in Non-Linear Optical Properties

Materials with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The introduction of electron-donating and electron-withdrawing groups into a molecule can enhance its second-order NLO response.

Adamantane-based clusters with organic substituents have been shown to exhibit strong NLO responses, including second harmonic generation (SHG). nih.gov Theoretical studies on adamantane derivatives have indicated that substitution with electron-withdrawing or electron-donating groups can significantly influence their NLO properties. researchgate.net

Specifically, the presence of a nitro group, a strong electron-withdrawing group, in this compound suggests its potential as an NLO material. The combination of the electron-withdrawing nitro group and the alkyl framework of the adamantane cage could lead to a significant molecular hyperpolarizability. The rigid adamantane scaffold serves to hold the functional groups in a fixed, non-centrosymmetric arrangement, which is a key requirement for second-order NLO activity in the solid state.

While experimental data on the NLO properties of this compound are not available, computational studies on related nitro-substituted organic molecules have shown that the nitro group can significantly enhance the NLO response. nih.gov Further research, both computational and experimental, would be necessary to quantify the NLO properties of this specific adamantane derivative and to explore its potential for applications in NLO devices.

Adamantane Derivatives as Ligands and Catalysts in Organic Transformations

The steric bulk and defined geometry of adamantane derivatives have made them attractive as ligands for transition metal catalysts. The adamantyl group can be used to create a specific steric environment around the metal center, influencing the activity, selectivity, and stability of the catalyst.

Adamantane-containing phosphine (B1218219) ligands, for example, have been shown to be highly effective in cross-coupling reactions. The bulky adamantyl groups can promote reductive elimination and prevent ligand degradation, leading to highly active and long-lived catalysts.

While there is no specific literature on the use of this compound as a ligand or catalyst, its structure suggests several possibilities. The hydroxyl group at the C1 position could be functionalized to introduce a coordinating group, such as a phosphine or an N-heterocyclic carbene (NHC) precursor. The resulting ligand would possess a rigid and bulky adamantane backbone.

The nitro group at the C7 position could also play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. The electron-withdrawing nature of the nitro group could influence the electron density at the metal center. Furthermore, nickel(II) complexes with adamantane-containing ligands have been shown to be effective catalysts for the reduction of p-nitrophenol, indicating the potential for adamantane-based systems in catalytic reductions of nitroarenes. researchgate.net

The synthesis of such adamantane-based ligands and their corresponding metal complexes, followed by their evaluation in various catalytic transformations, would be a promising area for future research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-7-nitroadamantan-1-ol, and how can purity be ensured during synthesis?

  • Methodology : Begin with a precursor like 3,5-Dimethyl-1-adamantanol (a structural analog; see ). Introduce the nitro group via nitration under controlled conditions, using fuming nitric acid or acetyl nitrate. Monitor reaction temperature (<5°C) to avoid over-nitration or decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥98% threshold; ).
  • Purity Assurance : Validate via melting point analysis (compare with structurally similar adamantane derivatives, e.g., 1-Adamantanemethanol, m.p. 115–118°C ). Use NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting material or positional isomers .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Key Properties : Prioritize solubility (test in polar/nonpolar solvents; adamantane derivatives often exhibit low water solubility), density (compare to 1-Adamantanemethylamine, 0.93 g/cm³ ), and thermal stability (TGA/DSC to identify decomposition thresholds).
  • Analytical Tools :

  • Melting Point : Cross-reference with analogs (e.g., 2-Adamantanol, m.p. 285–288°C ).
  • Spectroscopy : FT-IR for nitro group confirmation (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching).
  • Chromatography : HPLC retention time comparison with certified standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Classify risks based on structurally related nitrated adamantanes ( ):

  • Acute Toxicity : Use fume hoods (OSHA-compliant ventilation) and wear nitrile gloves (tested for chemical permeation resistance).
  • Eye/Skin Exposure : Immediate rinsing with water (≥15 minutes; ).
  • Respiratory Protection : Use P95/P1 respirators for low exposure; OV/AG/P99 filters for high concentrations .
    • Emergency Procedures : Follow protocols for 1-Nitroadamantane ( ), including dry sand for spill containment and alcohol-resistant foam for fires.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

  • Experimental Design :

  • Reproducibility : Synthesize the compound using multiple routes (e.g., nitration vs. Grignard addition) and compare properties.
  • Analytical Triangulation : Cross-validate results via XRD (crystallinity), DSC (thermal behavior), and NMR (structural confirmation) .
  • Purity Assessment : Quantify impurities via LC-MS and correlate with property variations (e.g., eutectic mixtures lowering observed m.p.) .

Q. What experimental approaches are suitable for studying the stability and decomposition pathways of this compound under varying conditions?

  • Stability Testing :

  • Thermal : Conduct accelerated aging studies (40–80°C) with periodic HPLC analysis to track degradation products.
  • Photolytic : Expose to UV-Vis light (254–365 nm) and monitor nitro group reduction via UV spectroscopy .
  • Hydrolytic : Test in buffered solutions (pH 1–13) to identify pH-sensitive bonds (e.g., nitro-to-amine reduction under acidic conditions).
    • Reaction Pathway Analysis : Use DFT calculations to predict decomposition intermediates and validate with GC-MS .

Q. How can researchers design toxicological studies to evaluate the compound’s safety profile for potential pharmacological applications?

  • In Vitro Models :

  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) using MTT assays, referencing protocols for 3-(1-Aminoethyl)adamantan-1-ol ().
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism.
    • In Vivo Models :
  • Acute Toxicity : Dose rodents (OECD Guideline 423) with tiered concentrations, monitoring for H302/H315/H319 hazards ().
  • Target Organ Analysis : Histopathological examination of liver/kidney tissues post-exposure .

Q. What methodologies are recommended for investigating the compound’s interactions with environmental surfaces (e.g., lab equipment, atmospheric particulates)?

  • Surface Adsorption Studies :

  • Molecular Dynamics Simulations : Model interactions with silica (common chromatography matrix) or steel surfaces .
  • Microspectroscopic Imaging : Use AFM or ToF-SIMS to analyze adsorption patterns on controlled substrates (e.g., glass, polymers) .
    • Environmental Fate : Track degradation in simulated wastewater (aerobic/anaerobic conditions) via LC-MS/MS .

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